magnesium;1-chloro-3-methylbenzene-4-ide;bromide

Catalog No.
S3466982
CAS No.
480438-47-9
M.F
C7H6BrClMg
M. Wt
229.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
magnesium;1-chloro-3-methylbenzene-4-ide;bromide

CAS Number

480438-47-9

Product Name

magnesium;1-chloro-3-methylbenzene-4-ide;bromide

IUPAC Name

magnesium;1-chloro-3-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrClMg

Molecular Weight

229.78 g/mol

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

OTJHKHOEPCGDQY-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-]

The exact mass of the compound 4-Chloro-2-methylphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-methylphenylmagnesium bromide (CAS 480438-47-9) is an ortho-substituted, halogenated aryl Grignard reagent typically supplied as a standardized 0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran . It serves as a critical carbon nucleophile for the installation of the sterically hindered 4-chloro-2-methylphenyl motif in advanced pharmaceutical intermediates, complex bisaryl systems, and kinase inhibitors [1]. The presence of the ortho-methyl group imparts significant steric bulk, which restricts bond rotation and dictates the three-dimensional conformation of the resulting adducts, while the para-chloro substituent provides a specific electronic profile and a handle for late-stage cross-coupling[1]. Procuring this reagent as a pre-titrated commercial solution bypasses the initiation difficulties, variable molarities, and homocoupling side reactions frequently encountered during the in-situ metallation of deactivated, sterically hindered aryl halides.

Substituting 4-chloro-2-methylphenylmagnesium bromide with unmethylated analogs (e.g., 4-chlorophenylmagnesium bromide) or unhalogenated analogs (e.g., o-tolylmagnesium bromide) fundamentally alters the three-dimensional conformation and target-binding affinity of the resulting pharmaceutical adducts[1]. In the development of protein-protein interaction inhibitors, the ortho-methyl group is strictly required to force the aryl ring out of planarity—a conformational lock necessary for binding to specific target pockets such as the MDM2/p53 interface [2]. Furthermore, attempting to substitute the commercial pre-formed Grignard with an in-situ generated reagent from 2-bromo-5-chlorotoluene often yields inconsistent molarities and elevated levels of Wurtz-type homocoupling byproducts [1]. These impurities severely depress yields in sensitive downstream steps, such as copper-mediated Michael additions, where precise stoichiometric control of the organometallic species is mandatory to maintain high diastereomeric ratios [1].

Diastereomeric Ratio in Copper-Mediated Conjugate Additions

In the synthesis of complex bisaryl Nrf2 activators, achieving high stereochemical purity requires precise stoichiometric control of the nucleophile. The use of a standardized 0.5 M solution of 4-chloro-2-methylphenylmagnesium bromide, in conjunction with CuBr·DMS, enables late-stage Michael additions with a diastereomeric ratio (dr) of >95:5 [1]. In contrast, traditional in-situ Grignard formation using magnesium metal or metal-halogen exchange with organolithium reagents fails to reliably generate the required organometallic species without significant side reactions, leading to degraded dr and lower yields [1].

Evidence DimensionDiastereomeric Ratio (dr) and Reaction Viability
Target Compound Data>95:5 dr using pre-formed 0.5 M 4-chloro-2-methylphenylmagnesium bromide
Comparator Or BaselineTraditional in-situ Grignard formation (reaction failure / poor dr)
Quantified DifferencePre-formed reagent enables >95:5 dr where in-situ generation fails
ConditionsCopper(I)-mediated Michael addition in THF at 0 °C

Procuring the pre-formed 0.5 M Grignard is essential for maintaining high stereochemical purity and avoiding reaction failure in complex asymmetric syntheses.

Pharmacophore Installation for MDM2/p53 Inhibitor Scaffolds

The 4-chloro-2-methylphenyl moiety is a critical structural feature in advanced pyrrolopyrrolidinone-based MDM2/p53 interaction inhibitors. The direct addition of 4-chloro-2-methylphenylmagnesium bromide (0.5 M in THF) to 2-formyl-1-isopropyl-1H-pyrrole-3-carboxylic acid ethyl ester successfully installs this bulky group in a single step [1]. Substituting this reagent with a less hindered analog, such as 4-chlorophenylmagnesium bromide, removes the ortho-methyl group, which eliminates the conformational restriction required for the resulting aryl ring to properly occupy the deep hydrophobic pocket of the MDM2 protein, thereby drastically reducing target binding affinity [1].

Evidence DimensionTarget Binding Conformation
Target Compound DataProvides necessary steric bulk (ortho-methyl) for restricted rotation in MDM2 pocket
Comparator Or Baseline4-chlorophenylmagnesium bromide (lacks conformational restriction)
Quantified DifferenceEnables specific hydrophobic pocket binding that planar/unrestricted analogs cannot achieve
ConditionsNucleophilic addition to pyrrole-3-carboxylic acid esters at 0 °C in THF

Demonstrates why buyers must procure this exact di-substituted Grignard to build the correct 3D pharmacophore for oncology APIs, rather than relying on cheaper mono-substituted alternatives.

Process Reproducibility and Stoichiometric Control

In multi-step pharmaceutical manufacturing, the exact stoichiometry of organometallic reagents is critical. Procuring 4-chloro-2-methylphenylmagnesium bromide as a standardized 0.5 M solution guarantees a precise nucleophile concentration. In contrast, attempting to synthesize this sterically hindered Grignard in-house from 2-bromo-5-chlorotoluene typically results in variable initiation times and up to 10-15% loss of active reagent due to Wurtz-type homocoupling [1]. This variability leads to unreacted electrophiles in downstream steps, complicating purification and lowering overall process yields [1].

Evidence DimensionReagent Concentration Reliability
Target Compound DataGuaranteed 0.5 M concentration with minimal homocoupling impurities
Comparator Or BaselineIn-situ generation from 2-bromo-5-chlorotoluene (variable molarity, 10-15% homocoupling)
Quantified DifferenceEliminates batch-to-batch molarity fluctuations and reduces purification burden
ConditionsIndustrial-scale Grignard addition workflows

Direct procurement of the pre-titrated solution reduces batch-to-batch variability and prevents impurity carryover in sensitive API syntheses.

Synthesis of Bisaryl Nrf2 Activators

This compound is the optimal choice for late-stage, copper-mediated Michael additions where high diastereoselectivity (>95:5 dr) is required. The pre-formed 0.5 M solution bypasses the failures associated with in-situ Grignard generation, ensuring reliable formation of complex bisaryl systems [1].

Development of MDM2/p53 Protein-Protein Interaction Inhibitors

The reagent is utilized to install the sterically hindered 4-chloro-2-methylphenyl moiety into pyrrolopyrrolidinone scaffolds. The ortho-methyl group provides the necessary conformational restriction for the aryl ring to occupy the deep hydrophobic binding pocket of MDM2, a feature that cannot be achieved with unsubstituted phenyl Grignards [2].

Kinase Inhibitor Library Synthesis

In the development of targeted kinase inhibitors (e.g., AKT or LATS1/2 pathways), this Grignard reagent allows chemists to leverage the para-chloro group for specific halogen-binding pocket interactions while utilizing the ortho-methyl group to restrict molecular rotation, improving overall target selectivity[1].

Advanced Suzuki-Miyaura Precursor Generation

For industrial workflows where the starting 2-bromo-5-chlorotoluene is unreactive in direct cross-coupling, this pre-formed Grignard can be efficiently trapped with borate esters to generate the corresponding 4-chloro-2-methylphenylboronic acid, providing a highly pure precursor for subsequent Suzuki-Miyaura couplings .

Hydrogen Bond Acceptor Count

2

Exact Mass

227.91918 Da

Monoisotopic Mass

227.91918 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

Explore Compound Types